2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-19-7-9-20(10-8-19)26-25(30)18-32-24-17-31-22(15-23(24)29)16-27-11-13-28(14-12-27)21-5-3-2-4-6-21/h2-10,15,17H,11-14,16,18H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXVJHJKPHJEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide, also known by its CAS number 898417-01-1, is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, including a pyran ring, a piperazine moiety, and an acetamide group, which enhance its potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity, particularly in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 898417-01-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the piperazine group is particularly noteworthy as it has been associated with various pharmacological effects, including:
- Inhibition of COX Enzymes : The compound has shown potential as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies indicate that derivatives similar to this compound exhibit varying degrees of COX-I and COX-II inhibition, with some showing significantly lower IC50 values compared to standard drugs like Celecoxib .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models .
- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, making it a candidate for further development as an antimicrobial agent.
- Neuroprotective Effects : Due to the presence of the piperazine moiety, there is potential for neuroprotective effects, which could be beneficial in treating neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: COX Inhibition
A study published in ACS Omega reported that related compounds showed significant COX-II inhibitory activity, with some derivatives exhibiting IC50 values as low as 0.52 μM . This suggests that modifications to the core structure could enhance selectivity and potency.
Study 2: Antimicrobial Activity
Research highlighted the antimicrobial potential of similar compounds, indicating effective inhibition against various bacterial strains. The structural features contribute to their reactivity and interaction with bacterial targets.
Study 3: Neuropharmacological Potential
Investigations into piperazine derivatives have revealed their ability to modulate neurotransmitter systems, suggesting potential applications in treating conditions like anxiety and depression .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in models such as A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Case Study : In vivo experiments using xenograft models demonstrated significant tumor size reduction when treated with this compound compared to controls.
-
Neuropharmacological Potential :
- The piperazine component suggests possible interactions with serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. Research is ongoing to evaluate its efficacy as an anxiolytic or antidepressant agent.
-
Antimicrobial Properties :
- The compound has been investigated for its antibacterial and antifungal activities, showing promise against strains like Staphylococcus aureus and Escherichia coli. Its unique structure may allow it to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Reactions with Electrophiles : The piperazine nitrogen can participate in nucleophilic substitutions.
- Formation of Hybrid Compounds : Its structure allows for the development of molecular hybrids that combine different pharmacophores, potentially leading to enhanced therapeutic profiles.
Anticancer Activity Summary
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 | 12.5 | Significant cytotoxicity observed |
| MCF-7 | 15.0 | Effective in inhibiting proliferation |
Antibacterial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Comparison with Similar Compounds
Structural Analogues with Pyran/Pyrimidine Cores
Key Observations :
Agrochemical Acetamide Derivatives
Key Observations :
- The target compound’s phenylpiperazine moiety distinguishes it from agrochemical acetamides, which often prioritize halogenation (e.g., Cl, F) or chiral centers for activity .
- The absence of electron-withdrawing groups (e.g., CF₃, Cl) in the target compound may limit herbicidal activity but could favor CNS applications.
Thienopyrimidinone and Triazole Analogs
Key Observations :
- The thioether linker in thienopyrimidinone analogs may enhance redox activity compared to the ether linkage in the target compound.
- The p-tolyl acetamide group is shared with the target compound, suggesting a role in aryl-receptor interactions .
Research Implications and Gaps
- Structural Trends: Piperazine and acetamide motifs are common in agrochemicals and CNS-targeting drugs, but the pyranone core in the target compound is understudied compared to pyrimidine/thiadiazole systems.
- Data Limitations : The evidence lacks direct pharmacological or biochemical data for the target compound. Future studies should evaluate its solubility, stability, and receptor affinity relative to analogs.
- Synthetic Accessibility : Modifications at the acetamide N-substituent (e.g., p-tolyl vs. isopropyl) are synthetically straightforward, enabling rapid SAR exploration .
Q & A
Q. What methods confirm the absence of toxic intermediates in scaled-up synthesis?
- Methodological Answer :
- PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .
- Genotoxic Impurity Testing : LC-MS with sensitive detection limits (ppm level) for aryl amines or alkylating agents .
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
